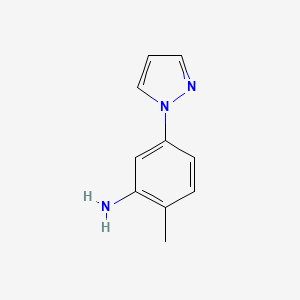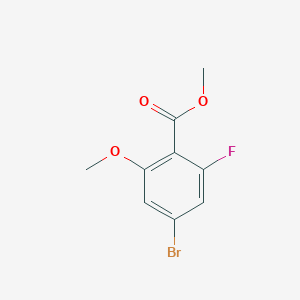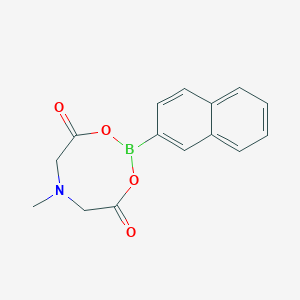
2-Ethoxy-1-fluoro-4-nitrobenzene
Descripción general
Descripción
“2-Ethoxy-1-fluoro-4-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO3 . It is also known by its IUPAC name "this compound" .
Synthesis Analysis
The synthesis of “this compound” involves several steps. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code “1S/C8H8FNO3/c1-2-13-8-5-6 (10 (11)12)3-4-7 (8)9/h3-5H,2H2,1H3” and the InChI key "NGMAAUCSJUUCRU-UHFFFAOYSA-N" .
Aplicaciones Científicas De Investigación
Molecular Ordering and Intermolecular Interactions
2-Ethoxy-1-fluoro-4-nitrobenzene and related compounds have been extensively studied for their molecular ordering and intermolecular interactions. Studies have employed quantum mechanics and intermolecular forces to evaluate atomic charge, dipole moment, and long-range intermolecular interactions in smectogenic compounds similar to this compound. The Rayleigh–Schrodinger perturbation theory and multicentered–multipole expansion method were used to evaluate these interactions, providing theoretical support for experimental observations and insights into the flexibility of various molecular configurations at phase transition temperatures in dielectric mediums (Ojha, 2005).
Chemical Synthesis and Reduction Processes
This compound has been involved in various chemical synthesis and reduction processes. Microwave-mediated reduction with Mo(CO)6 and DBU has been studied, showing that under specific conditions, nitroaromatics containing heterocycles can be efficiently reduced. The reduction of 4-fluoronitrobenzene to 4-fluoroaniline and the subsequent reactions involving SNAr/reduction processes indicate the compound's utility in complex chemical synthesis pathways (Spencer et al., 2008).
Kinetic Studies in Organic Synthesis
Kinetic studies involving this compound have shown its role in the synthesis of ethoxy-4-nitrobenzene. The reaction kinetics were influenced by various factors such as the amount of catalyst, agitation speed, and temperature, demonstrating the compound's relevance in the optimization of organic synthesis processes (Wang & Rajendran, 2007).
Catalysis and Electrosynthesis
This compound has also been a subject in studies of catalysis and electrosynthesis. Research on the electrochemical degradation of nitrobenzene in the presence of catalysts like Fe2+, Cu2+, and UVA light highlights the potential applications of this compound in environmental chemistry and waste treatment technologies (Brillas et al., 2004).
Spectroscopy and Molecular Structure Analysis
The compound has been involved in studies aiming to understand the molecular structure and internal rotational barriers of aromatic nitro compounds. Such research has employed methods like X-ray crystallography and various forms of spectroscopy, contributing to a deeper understanding of the molecular dynamics and structure of nitroaromatic compounds, including this compound (Sweeney et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 2-Ethoxy-1-fluoro-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of this compound with its targets affects the electrophilic aromatic substitution pathway . This pathway is crucial for the synthesis of benzene derivatives . The downstream effects include the formation of substituted benzene rings, which are key components of many organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of substituted benzene rings . These rings are integral parts of many organic compounds and play a crucial role in their chemical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organic compounds, temperature, pH, and solvent can affect the rate and outcome of the electrophilic aromatic substitution reactions . .
Análisis Bioquímico
Biochemical Properties
2-Ethoxy-1-fluoro-4-nitrobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing modifications in their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of genes related to antioxidant defense mechanisms, such as superoxide dismutase and catalase. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to changes in cellular processes, such as reduced metabolic flux and altered gene expression. The fluoro group in this compound enhances its ability to form stable interactions with biomolecules, contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including sustained activation of stress response pathways and alterations in cell cycle progression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can cause toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include reduction and oxidation reactions. The compound interacts with enzymes such as cytochrome P450 and nitroreductases, which facilitate its biotransformation. These metabolic processes can lead to the formation of reactive intermediates that further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to transport proteins, which facilitate its movement across cellular membranes. Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .
Subcellular Localization
This compound localizes to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can affect their function, including protein folding and energy production .
Propiedades
IUPAC Name |
2-ethoxy-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMAAUCSJUUCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732435 | |
| Record name | 2-Ethoxy-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093656-34-8 | |
| Record name | 2-Ethoxy-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)
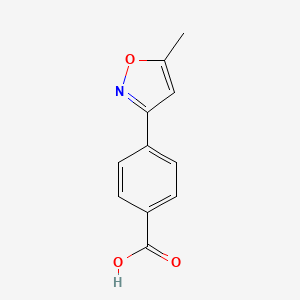


![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)

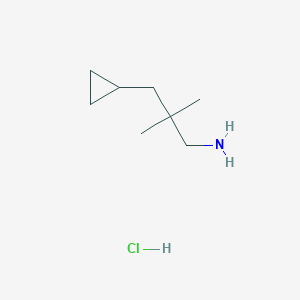


![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)
